molecular formula C20H23N7O2 B2675778 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034259-79-3

2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2675778
CAS No.: 2034259-79-3
M. Wt: 393.451
InChI Key: KDEQLKRCFIKJTA-UHFFFAOYSA-N
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Description

2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a high-purity chemical compound supplied for research purposes. This synthetic molecule features a complex structure that includes a pyridazinone core linked to a tetrahydropyrazinoindazole moiety via a piperazine carbonyl connector. Its molecular architecture suggests potential as a key intermediate in medicinal chemistry and drug discovery projects. Researchers are investigating this compound for its potential bioactivity, with preliminary studies possibly focusing on its application in kinase inhibition or modulation of various cellular signaling pathways. The presence of multiple nitrogen-containing heterocycles makes it a molecule of significant interest for developing novel therapeutic agents. This product is intended for laboratory research by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other characterizing properties. All safety data sheets and handling guidelines must be thoroughly reviewed prior to use.

Properties

IUPAC Name

2-methyl-6-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-24-17(28)7-6-16(22-24)20(29)26-12-10-25(11-13-26)19-18-14-4-2-3-5-15(14)23-27(18)9-8-21-19/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQLKRCFIKJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperazine and pyrazinoindazole moieties. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

The compound 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Medicinal Chemistry

The compound has shown promise as a lead structure for the development of new drugs targeting various diseases. Its unique heterocyclic structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds, indicating that modifications to the piperazine and pyridazinone rings can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives of tetrahydropyrazinoindazole have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Case Study: Neuroprotective Effects

Investigations into related compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These studies highlight the importance of the tetrahydropyrazino moiety in mediating neuroprotection through modulation of neurotransmitter systems.

Antimicrobial Activity

Emerging data suggest that compounds similar to 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

Case Study: Antibacterial Screening

Screening against various bacterial strains has shown that certain derivatives possess significant antibacterial activity, suggesting a mechanism that disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural parallels with derivatives reported in recent patents and synthetic studies. Key comparisons include:

Structural Features

Compound Name / ID Molecular Formula Key Functional Groups Notable Substituents
Target Compound C₂₂H₂₄N₈O₂ Pyridazin-3(2H)-one, piperazine-carbonyl, tetrahydropyrazinoindazol 2-Methyl group on pyridazine; tetrahydropyrazinoindazol fused ring
1-Ethyl-7-[2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl]-3H,4H-[1,4]diazino[2,3-b]pyrazin-2-one C₁₆H₁₈N₁₀O Diazino[2,3-b]pyrazin-2-one, triazolyl-pyridine Ethyl group on diazine; triazolyl substituent on pyridine
CC214-2 (Pyrazino[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-6-[6-(1-hydroxy-1-methylethyl)-3-pyridinyl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-) C₂₀H₂₅N₅O₃ Dihydropyrazino[2,3-b]pyrazinone, hydroxy-isopropylpyridine, tetrahydro-2H-pyran-methyl Bulky hydroxy-isopropyl group; tetrahydro-2H-pyran-methyl substitution
European Patent Derivatives (4H-pyrazino[1,2-a]pyrimidin-4-one analogs) Variable Pyrazino-pyrimidinone core, piperazine/piperidine substituents Substituents like 2-(2-methylimidazo[1,2-a]pyridin-6-yl) or 7-(4-methylpiperazin-1-yl)

Pharmacological Potential (Inferred)

While activity data for the target compound are absent, structurally related molecules exhibit:

  • Kinase Inhibition: Pyrazino-pyrimidinones and diazinopyrazinones are reported as kinase inhibitors in patent literature .
  • CNS Activity : Piperazine-linked heterocycles often modulate neurotransmitter receptors (e.g., serotonin, dopamine) .

Biological Activity

The compound 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridazine core substituted with a piperazine ring and a tetrahydropyrazino-indazole moiety. This unique configuration may contribute to its diverse biological effects.

PropertyValue
IUPAC Name2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Molecular FormulaC₁₈H₂₃N₅O₂
Molecular Weight341.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and infections.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Research indicates that the piperazine moiety enhances binding affinity to various biological targets, which may be crucial for its pharmacological effects .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds with similar structural features. For instance:

  • A series of piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 3.125 μg/mL .
  • The tetrahydropyrazino structure is known for enhancing antimicrobial efficacy due to its ability to penetrate bacterial cell walls effectively.

Anticancer Activity

The compound's potential anticancer properties have also been explored:

  • Analogous compounds have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research into similar tetrahydropyrazino compounds suggests potential neuroprotective effects:

  • Studies indicate that these compounds can modulate neuroinflammatory processes and may offer protection against neurodegenerative diseases .

Study 1: Antimycobacterial Activity

A study evaluating a series of piperazine derivatives found that modifications similar to those present in the target compound significantly enhanced activity against Mycobacterium tuberculosis. The selectivity index values indicated low cytotoxicity in mammalian cells, suggesting a favorable therapeutic profile .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer potential of related indazole derivatives showed that these compounds could effectively inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic screening of reaction conditions. Key parameters include:
  • Solvent systems : Use a 1:2 ratio of H₂O:DCM to balance solubility and reaction kinetics .
  • Catalysts : Copper sulfate (CuSO₄·5H₂O) with sodium ascorbate enhances click chemistry efficiency in forming triazole linkages .
  • Temperature control : Ambient temperature minimizes side reactions during azide-alkyne cycloadditions .
  • Purification : Silica gel chromatography (e.g., ethyl acetate:hexane gradients) ensures high purity .
    Statistical experimental design (e.g., factorial designs) can reduce trial iterations by identifying critical variables .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is critical:
  • NMR spectroscopy : ¹H/¹³C NMR resolves piperazine, pyridazine, and tetrahydropyrazinoindazolyl moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity analysis (>95%) ensures suitability for biological assays .
  • X-ray crystallography (if feasible): Confirms stereochemistry of the piperazine-carbonyl linkage .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : Piperazine derivatives often target G-protein-coupled receptors (GPCRs) like CXCR3, implicated in inflammation and cancer . Computational docking (e.g., AutoDock Vina) can predict binding affinity to these receptors by comparing with known ligands such as 1-(2-fluorobenzyl)piperazine triazoles . Validate predictions via in vitro assays (e.g., cAMP modulation for GPCR activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine-pyridazine hybrids?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
  • Orthogonal assays : Compare results across platforms (e.g., cell viability vs. target-specific enzymatic activity) .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites influencing observed activity .
  • Structural-activity relationship (SAR) studies : Modify the pyridazinone or indazolyl groups to isolate contributions to bioactivity .

Q. What computational tools are effective for predicting the reaction pathways of this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian 16) model transition states and intermediates, particularly for cyclization steps . Machine learning platforms (e.g., Chemprop) can predict optimal solvent-catalyst combinations by training on datasets from analogous reactions, such as hydrazone cyclizations .

Q. How can in vitro-in vivo correlation (IVIVC) challenges be addressed for pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate solubility (logP ≈ 2.5–3.5 for piperazines) and permeability data (Caco-2 assays) .
  • Microsomal stability assays : Identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation of the pyridazinone ring) .
  • Species-specific adjustments : Scale dosages using allometric principles to account for differences in metabolic rates .

Q. What strategies mitigate regioselectivity issues during the functionalization of the tetrahydropyrazinoindazole core?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct electrophilic substitutions .
  • Catalytic control : Use Pd-mediated cross-coupling for C-H activation at specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at sterically accessible sites .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to avoid misassignment of complex heterocycles .
  • Synthetic Reproducibility : Document batch-specific variables (e.g., stirring rate, reagent lot) to address yield inconsistencies .
  • Ethical Compliance : Adhere to non-therapeutic use declarations for early-stage compounds .

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